molecular formula C12H11NO4 B3039373 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1027205-86-2

3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B3039373
CAS No.: 1027205-86-2
M. Wt: 233.22 g/mol
InChI Key: ZCEPBRQLPRIRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with a 2-nitrophenyl group at the 3-position and a carboxylic acid moiety at the 1-position. The BCP core imparts unique steric and electronic properties due to its strained geometry, making it a valuable bioisostere for para-substituted phenyl rings in medicinal chemistry . The 2-nitrophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Synthetic routes to this compound often involve photochemical or radical-based functionalization of [1.1.1]propellane intermediates, followed by nitration and oxidation steps .

Properties

IUPAC Name

3-(2-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPBRQLPRIRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One practical method is the metal-free homolytic aromatic alkylation protocol . This method involves the reaction of a suitable precursor with a nitro-substituted phenyl ring under specific conditions to form the desired compound. The reaction conditions typically include the use of a radical initiator and a suitable solvent.

Chemical Reactions Analysis

3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement
One of the most promising applications of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its role as a bioisostere for traditional aromatic compounds in drug design. The unique bicyclic structure can enhance the pharmacological profiles of drugs by improving potency and selectivity while potentially reducing side effects associated with aromatic systems .

  • Case Study : Research has shown that substituting aromatic rings with bicyclo[1.1.1]pentane units can lead to the development of more effective γ-secretase inhibitors, which are relevant in treating Alzheimer's disease .

Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic applications. Interaction studies focus on:

  • Binding affinity to target receptors
  • Mechanisms of action
  • Efficacy and safety profiles

These studies are essential for determining the compound's potential as a therapeutic agent.

Materials Science Applications

The structural attributes of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid also lend themselves to applications in materials science, particularly in the development of new polymers and materials with enhanced properties.

Polymer Chemistry
Due to its unique rigidity and steric hindrance, this compound can be utilized to create novel polymeric materials that exhibit improved thermal stability and mechanical properties. Such materials could be beneficial in various industrial applications, including coatings and composites.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, and the bicyclic structure can influence the compound’s binding to various biological targets. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula: C₁₂H₁₁NO₄ (vs. C₁₂H₁₁NO₄ for the 2-nitrophenyl analog).
  • Substituent Position : The nitro group at the para-position (4-nitrophenyl) reduces steric hindrance compared to the ortho-substituted analog.
  • Electronic Effects : The para-nitro group exerts a stronger inductive electron-withdrawing effect, lowering the pKa of the carboxylic acid (predicted pKa ~4.0 vs. ~4.8 for the 2-nitrophenyl derivative) .
  • Applications : Used in peptide synthesis and as a rigid spacer in molecular tweezers due to enhanced electronic polarization .

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula : C₇H₇F₃O₂.
  • Substituent Effects : The -CF₃ group increases lipophilicity (LogD ~1.5) and metabolic stability compared to nitro-substituted analogs.
  • Reactivity : The electron-withdrawing -CF₃ group stabilizes the carboxylate anion, enhancing acidity (pKa ~3.5) .
  • Applications : Widely utilized in drug discovery as a bioisostere for tert-butyl or phenyl groups .

3-Bromo- and 3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

  • Examples :
    • 3-Bromophenyl-BCP-carboxylic acid (C₁₂H₁₁BrO₂, predicted pKa ~4.79) .
    • 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (C₆H₇IO₂) .
  • Reactivity : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
  • Applications : Serve as intermediates in radiopharmaceuticals and materials science .

Physicochemical Properties

Compound Molecular Formula Substituent pKa (Predicted/Exp.) LogD Key Applications
3-(2-Nitrophenyl)-BCP-1-COOH C₁₂H₁₁NO₄ 2-NO₂ ~4.8 ~0.7 Enzyme inhibitors, photoresists
3-(4-Nitrophenyl)-BCP-1-COOH C₁₂H₁₁NO₄ 4-NO₂ ~4.0 ~0.5 Molecular tweezers, catalysis
3-(Trifluoromethyl)-BCP-1-COOH C₇H₇F₃O₂ -CF₃ ~3.5 ~1.5 Drug candidates, agrochemicals
3-(3-Bromophenyl)-BCP-1-COOH C₁₂H₁₁BrO₂ 3-Br ~4.79 ~2.2 Cross-coupling intermediates

Key Research Findings

  • Inductive Effects: Quantum theory of atoms in molecules (QTAIM) analysis confirms that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the BCP scaffold propagate inductive effects through the bicyclic core, modulating acidity and hydrogen-bonding capacity .
  • Bioisosterism : The 2-nitrophenyl-BCP derivative exhibits improved metabolic stability over phenyl analogs in LpPLA2 inhibitors, with IC₅₀ values comparable to lead compounds .
  • Scalability : Advances in [1.1.1]propellane synthesis (e.g., Kaszynski’s photochemical method) enable gram-scale production of BCP-carboxylic acids .

Biological Activity

3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential as a bioisostere for aromatic compounds. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential applications in drug design.

Chemical Structure and Properties

The molecular formula of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is C12H11NO4C_{12}H_{11}NO_4. The compound features a bicyclo[1.1.1]pentane core substituted with a nitrophenyl group and a carboxylic acid functional group. The structure can be represented as follows:

SMILES C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O]\text{SMILES }C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]

The biological activity of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily linked to its ability to act as a bioisostere for phenolic compounds, which enhances solubility and alters pharmacokinetic profiles. The incorporation of the bicyclic structure helps in breaking the planarity typical of aromatic compounds, potentially leading to improved interactions with biological targets.

Synthesis and Modifications

The synthesis of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods, including:

  • Functionalization of Bicyclo[1.1.1]pentane : This involves introducing the nitrophenyl group via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Carboxylation : The carboxylic acid group can be introduced using carbon dioxide under high pressure or through the use of carboxylic acid derivatives.

Case Studies

Research has highlighted various case studies where bicyclic compounds similar to 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid were evaluated for their biological activities:

StudyCompoundActivityFindings
Bicyclo[2.2.2]octane derivativesAnticancerInduced apoptosis in breast cancer cells
Bicyclo[3.3.0]octane derivativesAntimicrobialEffective against MRSA strains
Bicyclo[4.4.0]decane derivativesAnti-inflammatoryReduced cytokine production in vitro

Q & A

Basic: What are common synthetic routes for 3-(2-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

Answer:
The synthesis typically involves photochemical or thermal methods to construct the bicyclo[1.1.1]pentane scaffold. For example, photochemical cycloaddition of [1.1.1]propellane derivatives with nitrophenyl precursors can yield bicyclo[1.1.1]pentane intermediates. A key step is the functionalization of the carboxylic acid group, often achieved via esterification or azide coupling (e.g., using diphenyl phosphoryl azide in tert-butanol with triethylamine) . Safety protocols for handling toxic reagents like phosphoryl azides must be strictly followed .

Basic: How can the stability of 3-(2-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid be assessed under acidic conditions?

Answer:
Stability studies in acidic media should monitor structural rearrangements. For instance, bicyclo[1.1.1]pentane derivatives with aryl groups (e.g., 2-phenyl analogs) undergo acid-catalyzed ring-opening to form cyclopentenol derivatives . To assess stability, conduct NMR or HPLC analysis under varying pH conditions (e.g., HCl in dioxane) and track decomposition products. Control experiments in neutral/basic buffers are critical for comparison .

Advanced: What computational tools are available for retrosynthetic analysis of bicyclo[1.1.1]pentane derivatives?

Answer:
AI-powered platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step synthetic routes. For example, retrosynthesis of bicyclo[1.1.1]pentane-carboxylic acids may prioritize photochemical [2+2] cycloadditions or propellane-based strategies, validated against experimental precedents . These tools also predict feasibility scores and side reactions, aiding in route optimization .

Advanced: How can contradictory data on bicyclo[1.1.1]pentane reactivity be resolved?

Answer:
Contradictions often arise from divergent reaction conditions. For example, acid-mediated rearrangements (e.g., cyclopentenol formation ) vs. stable carboxylate derivatives highlight the role of pH and substituents. Systematic variation of solvents, temperatures, and catalysts—paired with DFT calculations—can clarify mechanistic pathways. Cross-referencing with analogous compounds (e.g., Boc-protected bicyclo[1.1.1]pentanes ) provides additional insights.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify bicyclo[1.1.1]pentane geometry and nitrophenyl substitution patterns.
  • IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D structure if crystals are obtainable .

Advanced: What strategies mitigate decomposition during functionalization of the carboxylic acid group?

Answer:
Activation of the carboxyl group (e.g., using CDI or EDC/HOBt) under mild conditions minimizes degradation. For example, converting the acid to a methyl ester via Fischer esterification (methanol/H2_2SO4_4) stabilizes the core structure . Alternatively, tert-butyl ester protection (Boc-anhydride) enhances stability during subsequent nitrophenyl modifications .

Advanced: How does the nitro group influence the electronic properties of the bicyclo[1.1.1]pentane scaffold?

Answer:
The electron-withdrawing nitro group alters ring strain and reactivity. Computational studies (e.g., NBO analysis) reveal increased polarization of the bicyclo[1.1.1]pentane bridgehead carbons, enhancing susceptibility to nucleophilic attack. Experimental validation via Hammett plots or kinetic isotope effects (KIE) can quantify electronic effects .

Basic: What safety protocols are critical when synthesizing this compound?

Answer:

  • Toxic Reagents : Use fume hoods for diphenyl phosphoryl azide; avoid inhalation/skin contact .
  • Thermal Hazards : Monitor exotherms during photochemical steps .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: Can the bicyclo[1.1.1]pentane core act as a bioisostere for phenyl groups in drug design?

Answer:
Yes, its rigid, three-dimensional structure improves metabolic stability and solubility. For example, replacing phenyl with bicyclo[1.1.1]pentane in LpPLA2 inhibitors enhanced potency and pharmacokinetics . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are used to validate bioisosteric effects .

Advanced: How to address low yields in photochemical synthesis of bicyclo[1.1.1]pentane derivatives?

Answer:
Optimize UV light wavelength (e.g., 254 nm for [1.1.1]propellane activation) and solvent polarity (non-polar solvents like pentane reduce side reactions) . Scalable flow reactors improve light penetration and reaction homogeneity. Pre-purification of precursors (e.g., 1,3-diacetylbicyclo[1.1.1]pentane) via column chromatography also enhances yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.